2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid 2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18334471
InChI: InChI=1S/C8H4ClN3O2S/c9-8-10-2-1-4(12-8)6-11-5(3-15-6)7(13)14/h1-3H,(H,13,14)
SMILES:
Molecular Formula: C8H4ClN3O2S
Molecular Weight: 241.66 g/mol

2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18334471

Molecular Formula: C8H4ClN3O2S

Molecular Weight: 241.66 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloropyrimidin-4-yl)thiazole-4-carboxylic Acid -

Specification

Molecular Formula C8H4ClN3O2S
Molecular Weight 241.66 g/mol
IUPAC Name 2-(2-chloropyrimidin-4-yl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C8H4ClN3O2S/c9-8-10-2-1-4(12-8)6-11-5(3-15-6)7(13)14/h1-3H,(H,13,14)
Standard InChI Key SAEHJMBWVLIEHP-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1C2=NC(=CS2)C(=O)O)Cl

Introduction

Synthesis Pathways

The synthesis of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid typically involves multi-step reactions, focusing on the formation of the thiazole and pyrimidine rings followed by functional group modifications.

General Synthetic Route:

  • Formation of Thiazole Ring:

    • Reactants such as α-haloketones and thiourea are condensed under basic conditions to yield the thiazole core.

  • Pyrimidine Substitution:

    • Chlorinated pyrimidines can be introduced via nucleophilic substitution reactions using precursors like 2-chloropyrimidine derivatives.

  • Carboxylation:

    • The carboxylic acid group is often introduced through oxidation or direct carboxylation of intermediates.

Reaction Conditions:

  • Solvents: Ethanol, dimethylformamide (DMF), or acetonitrile.

  • Catalysts: Sodium ethoxide or potassium carbonate.

  • Temperature: Moderate heating (50–120°C) depending on the step.

Applications in Medicinal Chemistry

The unique structure of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid makes it a promising candidate for drug discovery:

  • Antimicrobial Activity:

    • Thiazole derivatives are known for their ability to inhibit bacterial growth by targeting enzymes critical for cell wall synthesis.

    • Pyrimidine moieties enhance binding affinity to biological targets, such as DNA polymerases.

  • Anticancer Potential:

    • Compounds with similar scaffolds have shown efficacy against cancer cell lines by interfering with cell cycle regulation or inducing apoptosis.

  • Anti-inflammatory Properties:

    • Carboxylic acid groups contribute to the modulation of inflammatory pathways via interaction with cyclooxygenase enzymes.

Physicochemical Data

PropertyValue
Melting Point~200–220°C (estimated)
SolubilitySoluble in DMSO, DMF; sparingly soluble in water
LogP~1.5–2.0 (predicted)
pKa (Carboxylic Acid)~4.0–5.0

Analytical Characterization

To confirm the identity and purity of 2-(2-chloropyrimidin-4-yl)thiazole-4-carboxylic acid, various analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Signals corresponding to aromatic protons in the pyrimidine and thiazole rings.

    • Downfield shifts for protons near electronegative groups (e.g., chlorine).

  • Mass Spectrometry:

    • Molecular ion peak at m/z = 241 (consistent with molecular weight).

  • Infrared Spectroscopy (IR):

    • Strong absorption bands around 1700 cm⁻¹ for the carboxylic acid C=O stretch.

    • Bands near 3100 cm⁻¹ for O-H stretching.

Potential Research Directions

Given its structural framework, future studies can explore:

  • Derivatization: Modifying functional groups to enhance pharmacokinetics or biological activity.

  • Docking Studies: Computational simulations to identify potential biological targets.

  • Polymer Applications: Incorporation into advanced materials due to its heterocyclic stability.

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